1-Boc-3,5-Dibromoindole
Overview
Description
1-Boc-3,5-Dibromoindole is a useful research compound. Its molecular formula is C13H13Br2NO2 and its molecular weight is 375.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Boc-3,5-Dibromoindole is a chemical compound that is often used in the field of organic synthesis . .
Mode of Action
It is known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
In the context of organic synthesis, it is involved in the suzuki–miyaura coupling reaction . This reaction is used to form carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Result of Action
It is known to be involved in the formation of carbon-carbon bonds in the suzuki–miyaura coupling reaction , which is a crucial process in the synthesis of various organic compounds.
Action Environment
It is worth noting that brominated indoles, including dibromoindoles, have been identified in marine environments . These compounds, which are assumed to be of biogenic origin, have rarely been discussed so far in the context of ecotoxicologic effects in marine ecosystems .
Biochemical Analysis
Biochemical Properties
1-Boc-3,5-Dibromoindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The bromine atoms in this compound can enhance its binding affinity to these targets, leading to more potent biological effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation, apoptosis, and differentiation . This compound may also affect the expression of genes related to these processes, leading to changes in cellular behavior. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the bromine atoms in this compound can form strong interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can result in changes in cellular processes, such as reduced cell proliferation or increased apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that brominated indoles, including this compound, can degrade over time, leading to changes in their biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as altered gene expression or metabolic changes. These temporal effects are important considerations for the use of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity or organ damage. These dosage-dependent effects are important for determining the therapeutic window of this compound and for understanding its potential risks and benefits in biomedical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic interactions can result in changes in cellular metabolism, such as altered energy production or increased oxidative stress.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity . The compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells. Additionally, this compound can accumulate in specific tissues or cellular compartments, leading to localized effects. These transport and distribution properties are important considerations for the use of this compound in biomedical research.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and for optimizing its use in biochemical research.
Properties
IUPAC Name |
tert-butyl 3,5-dibromoindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFNOIFCTOOXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654333 | |
Record name | tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-23-8 | |
Record name | 1,1-Dimethylethyl 3,5-dibromo-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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